molecular formula C15H24N2O2 B6084485 N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide

N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide

Cat. No.: B6084485
M. Wt: 264.36 g/mol
InChI Key: DOAJKIRXCVNLKR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is an organic compound with a complex structure that includes a dimethylamino group, a propyl chain, and a methylphenoxy group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide typically involves the reaction of 3-methylphenol with 3-chloropropylamine in the presence of a base to form the intermediate 3-(3-methylphenoxy)propylamine. This intermediate is then reacted with dimethylamine and a suitable acylating agent, such as propionyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, modulating their activity and leading to various physiological effects. The compound may also influence enzymatic reactions and cellular signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide
  • N-[3-(dimethylamino)propyl]benzamide

Uniqueness

N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is unique due to its specific structural features, such as the presence of the methylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-12-7-5-8-14(11-12)19-13(2)15(18)16-9-6-10-17(3)4/h5,7-8,11,13H,6,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJKIRXCVNLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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